molecular formula C18H18ClF6N3O2 B6292628 3-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride CAS No. 2415751-63-0

3-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride

Cat. No.: B6292628
CAS No.: 2415751-63-0
M. Wt: 457.8 g/mol
InChI Key: KFDWPMCVFXASNK-MNMPKAIFSA-N
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Description

This compound is a cyclobutene-dione derivative with a complex stereochemical and functional group arrangement. Its structure includes:

  • A cyclobutene-1,2-dione core, which is electron-deficient and reactive, enabling interactions with biological targets such as enzymes or receptors.
  • A 3,5-bis(trifluoromethyl)anilino group at position 4, enhancing lipophilicity and metabolic stability due to the trifluoromethyl groups.
  • A hydrochloride salt formulation, improving solubility and bioavailability for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

3-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F6N3O2.ClH/c19-17(20,21)8-5-9(18(22,23)24)7-10(6-8)26-13-14(16(29)15(13)28)27-12-4-2-1-3-11(12)25;/h5-7,11-12,26-27H,1-4,25H2;1H/t11-,12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDWPMCVFXASNK-MNMPKAIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclobutene Ring: This can be achieved through a involving suitable dienes and dienophiles.

    Introduction of the Aminocyclohexyl Group: This step typically involves the followed by amination.

    Attachment of the Bis(trifluoromethyl)anilino Group: This can be done through a reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminocyclohexyl group.

    Reduction: Reduction reactions can target the cyclobutene ring or the anilino group.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by radical initiators.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Radical initiators like azobisisobutyronitrile (AIBN) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s potential as a pharmacophore is being investigated. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is being studied for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of certain diseases.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride involves its interaction with specific molecular targets. The aminocyclohexyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes. The cyclobutene ring provides rigidity to the molecule, ensuring that it maintains its conformation when interacting with targets.

Comparison with Similar Compounds

A. Amino vs. Dimethylamino on Cyclohexyl Group

  • Amino group: Enhances solubility in polar solvents and enables stronger interactions with acidic residues in target proteins.

B. Trifluoromethyl vs. Chlorophenyl Substituents

The 3,5-bis(trifluoromethyl)anilino group in the target compound contrasts with chlorophenyl groups in triazole fungicides ():

  • Trifluoromethyl groups : Provide metabolic stability and electron-withdrawing effects, favoring π-π stacking with aromatic residues in enzymes.

Pharmacological and Agrochemical Implications

  • Kinase inhibition: Cyclobutene-diones with amino-cyclohexyl groups (e.g., CHEMBL3797272) show activity in kinase assays due to ATP-binding pocket interactions .
  • Antifungal activity : Triazole derivatives (e.g., etaconazole) rely on heme-binding in cytochrome P450 enzymes, a mechanism less likely for cyclobutene-diones due to structural differences .

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